molecular formula C15H22N6O2S2 B14378735 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide CAS No. 88321-33-9

2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide

Cat. No.: B14378735
CAS No.: 88321-33-9
M. Wt: 382.5 g/mol
InChI Key: PTJRMDBIPOYAIT-UHFFFAOYSA-N
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Description

2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide is a complex organic compound that features both amine and thiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide typically involves multi-step organic reactions. One common method involves the reaction of 2,2-bis(3-aminopropyl)propane with thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the thiazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-Bis(3-aminopropyl)-N~1~,N~3~-bis(1,3-thiazol-2-yl)propanediamide apart is its combination of amine and thiazole groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

88321-33-9

Molecular Formula

C15H22N6O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

2,2-bis(3-aminopropyl)-N,N'-bis(1,3-thiazol-2-yl)propanediamide

InChI

InChI=1S/C15H22N6O2S2/c16-5-1-3-15(4-2-6-17,11(22)20-13-18-7-9-24-13)12(23)21-14-19-8-10-25-14/h7-10H,1-6,16-17H2,(H,18,20,22)(H,19,21,23)

InChI Key

PTJRMDBIPOYAIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)C(CCCN)(CCCN)C(=O)NC2=NC=CS2

Origin of Product

United States

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